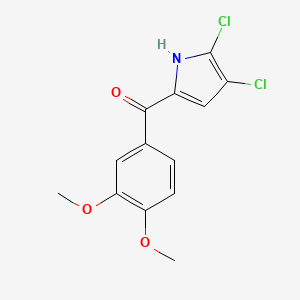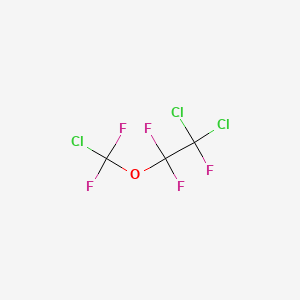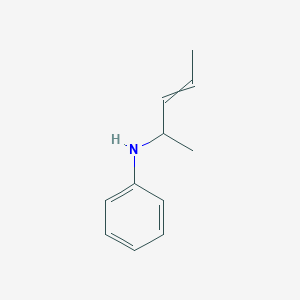
N-(Pent-3-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pent-3-en-2-yl)aniline: is an organic compound with the molecular formula C11H15N . It consists of an aniline moiety substituted with a pent-3-en-2-yl group. This compound is part of the broader class of aniline derivatives, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method for preparing aniline derivatives involves the reduction of nitro compounds.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with amines.
Industrial Production Methods: Industrial production of aniline derivatives often involves the catalytic hydrogenation of nitrobenzene. This process uses catalysts such as palladium on carbon under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aniline derivatives can undergo oxidation reactions to form nitroso compounds, nitro compounds, or azobenzenes depending on the oxidizing agent used.
Reduction: Reduction of aniline derivatives can lead to the formation of amines or other reduced products.
Substitution: Aniline derivatives can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Nitroso compounds, nitro compounds, azobenzenes.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
Chemistry: N-(Pent-3-en-2-yl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and polymers .
Biology and Medicine: Aniline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, aniline derivatives are used in the production of rubber processing chemicals, herbicides, and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(Pent-3-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, which can donate electron pairs to electrophilic centers. This nucleophilic behavior is crucial in many of its chemical reactions, including substitutions and additions .
Comparison with Similar Compounds
- N-[(2R,3E)-pent-3-en-2-yl]aniline
- N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline
Uniqueness: N-(Pent-3-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other aniline derivatives, it may exhibit different reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
37857-41-3 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C11H15N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h3-10,12H,1-2H3 |
InChI Key |
HYDCNLRVDPZUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


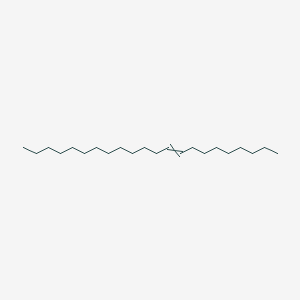
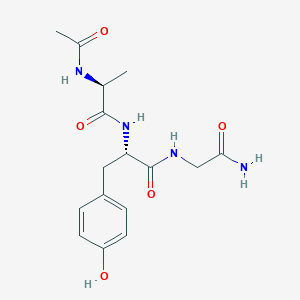

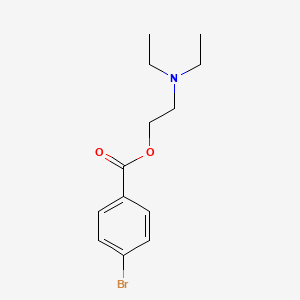
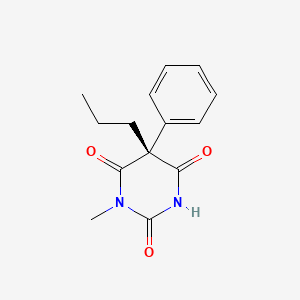
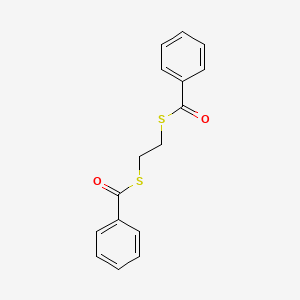
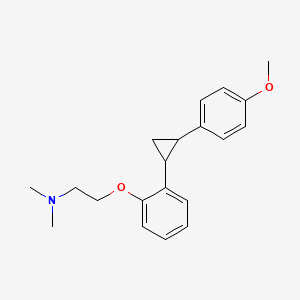
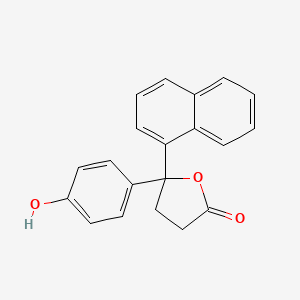



![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
